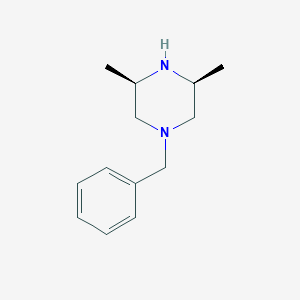

1-Benzyl-cis-3,5-dimethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S)-1-benzyl-3,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDQGGNOPNSEKT-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480023 | |

| Record name | 1-Benzyl-cis-3,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55115-99-6 | |

| Record name | 1-Benzyl-cis-3,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Piperazine Derivatives in Medicinal Chemistry and Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its prevalence in a wide array of approved drugs and clinical candidates underscores its importance. researchgate.net The versatile nature of the piperazine structure allows for facile modifications, enabling the synthesis of diverse libraries of compounds with a broad spectrum of pharmacological activities. nih.govthieme-connect.com

Piperazine derivatives are noted for their ability to interact with various biological targets, often by engaging in hydrogen bonding and ionic interactions. researchgate.net The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.gov These modifications can significantly impact a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing its efficacy and safety. nih.gov

The therapeutic applications of piperazine-containing compounds are extensive, spanning a range of disease areas. They are prominently featured in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics. nih.govresearchgate.net Beyond the CNS, piperazine derivatives have demonstrated utility as anticancer, anti-inflammatory, and analgesic agents. thieme-connect.commdpi.com The structural rigidity and polar surface area conferred by the piperazine ring can enhance binding affinity and specificity to target proteins. nih.gov

Stereochemical Considerations of the Cis 3,5 Dimethylpiperazine Core

The introduction of methyl groups at the 3 and 5 positions of the piperazine (B1678402) ring, as seen in 3,5-dimethylpiperazine, introduces stereochemical complexity. nih.gov The relative orientation of these two methyl groups can be either cis or trans. In the cis isomer, both methyl groups are on the same side of the piperazine ring, while in the trans isomer, they are on opposite sides. This stereochemical arrangement has a profound impact on the three-dimensional shape and conformational preferences of the molecule.

In the case of cis-3,5-dimethylpiperazine, the chair conformation of the piperazine ring is the most stable. To minimize steric strain, the two methyl groups preferentially occupy equatorial positions. chegg.comchegg.com This diequatorial arrangement is energetically more favorable than the diaxial conformation. The specific stereochemistry of the cis isomer influences how the molecule presents its substituents in three-dimensional space, which is critical for its interaction with chiral biological macromolecules like enzymes and receptors. The defined spatial orientation of the methyl groups can dictate the binding mode and ultimately the biological activity of the resulting derivative.

The synthesis of stereochemically pure cis-3,5-dimethylpiperazine is a key consideration for its use in research and development. Catalytic hydrogenation of 3,5-dimethylpyridine (B147111) is one method used to produce this specific isomer. The ability to selectively synthesize the cis isomer is crucial for developing compounds with well-defined stereochemistry, which is a fundamental aspect of modern drug design.

Role of 1 Benzyl Cis 3,5 Dimethylpiperazine As a Key Heterocyclic Building Block in Research

Conventional Synthetic Routes to this compound

Conventional methods for synthesizing substituted piperazines typically involve well-established organic reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

The synthesis of this compound is fundamentally a process of N-alkylation. A common and direct approach involves the reaction of cis-3,5-dimethylpiperazine with a suitable benzylating agent. This method is analogous to the synthesis of the parent compound, 1-benzylpiperazine, which is prepared by reacting piperazine with benzyl chloride. orgsyn.org This type of nucleophilic substitution is a cornerstone of piperazine chemistry. nih.gov

An alternative, more complex pathway could involve the construction of the piperazine ring from acyclic precursors. General strategies for forming the piperazine scaffold include the cyclocondensation of amines with alcohols or the N-alkylation of diamines with electrophiles. rsc.org However, for this specific molecule, the most straightforward conventional route begins with the pre-formed cis-3,5-dimethylpiperazine ring.

The primary precursors for the most direct synthetic route are cis-3,5-dimethylpiperazine and a benzylating agent, typically benzyl chloride or benzyl bromide. The selection of reaction conditions is critical for achieving high yield and purity.

Based on syntheses of related N-benzylpiperazines, the reaction is typically carried out in a suitable solvent at a controlled temperature. google.com A Chinese patent for preparing N-benzyl piperazine outlines a process where piperazine is dissolved in a solvent, a catalyst is introduced, and a halogenated benzyl is added dropwise at temperatures ranging from 0-100°C, with a preferred range of 50-70°C. google.com The reaction is then held at this temperature for a period of 0.5 to 24 hours. google.com

Table 1: Key Precursors for this compound Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

| cis-3,5-Dimethylpiperazine | C₆H₁₄N₂ | Provides the core piperazine ring structure with the desired stereochemistry. |

| Benzyl Chloride | C₇H₇Cl | Acts as the electrophile (benzylating agent) to introduce the benzyl group onto a nitrogen atom. google.com |

| Benzyl Bromide | C₇H₇Br | An alternative, often more reactive, benzylating agent. nih.gov |

Table 2: Typical Reaction Conditions for Conventional N-Benzylation of Piperazines

| Parameter | Condition | Rationale / Reference |

| Temperature | 50–70 °C | Optimizes reaction rate while minimizing potential side reactions. google.com |

| Solvent | Ethanol (B145695), Tetrahydrofuran (B95107) (THF), Chloroform (B151607) | Dissolves reactants and facilitates the reaction. orgsyn.orggoogle.com |

| Catalyst | Nitrogenous amine salt (e.g., aniline (B41778) hydrochloride) | Can be used to facilitate the reaction. google.com |

| Reaction Time | 1.5–3 hours | Sufficient time for the reaction to proceed to completion under optimal conditions. google.com |

| Workup | Addition of strong alkali, extraction, and distillation | To neutralize byproducts, isolate the product from the reaction mixture, and purify it. orgsyn.orggoogle.com |

Role of Specific Reagents in Benzylation and Piperazine Ring Formation

In the context of synthesizing this compound from its piperazine precursor, the key reagents each play a distinct role.

Benzylating Agent : Reagents like benzyl chloride serve as the source for the benzyl group. orgsyn.orggoogle.com The benzyl group is often employed as a protective group in piperazine chemistry, as it can be easily removed later by hydrogenolysis if further substitutions at that nitrogen are desired. orgsyn.org

Base/Acid Scavenger : The reaction of benzyl chloride with the secondary amine of the piperazine ring generates hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the starting amine and drive the reaction to completion, a base is used. In some procedures, an excess of the piperazine starting material itself can act as the base. Alternatively, an external inorganic base (like sodium hydroxide) is added during the workup phase to neutralize the acid and liberate the free amine product for extraction. orgsyn.org

Solvents : Solvents are chosen to ensure the reactants are in the same phase. For the N-alkylation of piperazines, alcohols like ethanol or aprotic solvents like tetrahydrofuran (THF) are effective. orgsyn.orggoogle.com

Optimized Synthetic Techniques for this compound Production

To overcome the limitations of conventional heating, such as long reaction times, optimized techniques like microwave-assisted synthesis have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. For the synthesis of nitrogen-containing heterocycles like benzimidazoles and quinolines, microwave irradiation has been shown to produce good yields in significantly shorter reaction times compared to conventional methods. nih.govnih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided results, the principles are directly applicable. A plausible microwave-assisted protocol would involve mixing cis-3,5-dimethylpiperazine and benzyl chloride in a suitable solvent within a microwave reactor. The reaction mixture would then be irradiated for a period of minutes, rather than hours. This rapid, uniform heating often leads to higher yields and cleaner reaction profiles. Research on other heterocycles has demonstrated the efficiency of this approach. nih.govresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Energy Transfer | Conduction and convection (slow, inefficient) | Direct interaction with molecules (rapid, efficient) |

| Temperature Control | Can have temperature gradients | Precise and uniform heating |

| Yields | Moderate to good | Often good to excellent nih.gov |

| Side Reactions | More prevalent due to long heating times | Often reduced due to short reaction times |

Strategic Use of Solvents and Bases in Reaction Control

The strategic selection of solvents and bases is crucial for controlling the reaction's outcome, both in conventional and microwave-assisted syntheses.

Solvents : The choice of solvent can influence reaction rates and selectivity. In microwave synthesis, solvents with high dielectric constants can absorb microwave energy efficiently, leading to rapid heating. A patent for N-benzyl piperazine synthesis lists tetrahydrofuran (THF), chloroform, benzene, and various alcohols as potential solvents. google.com The selection depends on reactant solubility and the desired reaction temperature.

Bases : The role of the base is to neutralize the acid formed during the benzylation. In the absence of a base, only half of the starting piperazine would be converted to the product, with the other half forming a salt with the generated HCl. Strong alkalis like sodium hydroxide (B78521) are often used during the workup to ensure the final product is in its free base form, making it extractable into organic solvents like chloroform or ethyl acetate (B1210297). orgsyn.orggoogle.com

Development of Scalable Synthesis Methods for Research Applications

For research purposes, where gram to kilogram quantities of material may be required, scalable synthetic routes are paramount. A common and direct approach for the synthesis of this compound involves the N-alkylation of the parent piperazine ring.

A plausible and scalable synthetic strategy is the direct benzylation of cis-3,5-dimethylpiperazine. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. The synthesis of the precursor, cis-3,5-dimethylpiperazine, can be achieved through the hydrogenation of 3,5-dimethylpyridine (B147111) using specific catalysts, such as rhodium on carbon, to favor the formation of the cis isomer. prepchem.comgoogle.com

The subsequent N-benzylation reaction would proceed as follows:

Reaction Scheme:

In a typical laboratory-scale synthesis suitable for research applications, cis-3,5-dimethylpiperazine would be reacted with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base and a suitable solvent. The base is crucial to neutralize the hydrohalic acid formed during the reaction, thus driving the reaction to completion. The choice of base and solvent can influence the reaction rate and yield.

A one-pot synthetic procedure, which has been successfully applied to a wide range of monosubstituted piperazines, can be adapted for this purpose. nih.gov This approach often utilizes a protonated piperazine to control the reaction and prevent the formation of disubstituted byproducts. nih.gov

| Parameter | Condition | Rationale |

| Starting Materials | cis-3,5-dimethylpiperazine, Benzyl chloride | Readily available and cost-effective for research scale. |

| Solvent | Isopropyl alcohol, Acetonitrile | Good solubility for reactants and easy removal post-reaction. nih.gov |

| Base | Potassium carbonate, Triethylamine | Neutralizes the HCl byproduct, preventing protonation of the piperazine. |

| Temperature | Room temperature to 60 °C | Mild conditions to prevent side reactions and decomposition. |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS for completion. |

This method is designed to be scalable by adjusting the quantities of reactants, solvent, and the size of the reaction vessel. For larger scale preparations, careful control of temperature and efficient stirring are critical to ensure consistent results.

Purification and Isolation Methodologies for Academic and Research Purity

Achieving high purity of this compound is essential for its use in further research, particularly in medicinal chemistry where impurities can confound biological data. A combination of chromatographic and classical purification techniques is typically employed.

Chromatographic Separation Techniques (e.g., LC-MS Purification)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both the analysis and purification of synthetic compounds. For this compound, a reverse-phase HPLC system coupled with a mass spectrometer is the method of choice for achieving high purity. nih.govmdpi.com

The basic principle involves injecting the crude product onto a C18 column and eluting with a gradient of aqueous and organic solvents, typically water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) hydroxide to improve peak shape for basic compounds like piperazines. wa.gov The mass spectrometer allows for the specific detection of the desired product based on its mass-to-charge ratio (m/z), enabling the collection of highly pure fractions.

| Parameter | Condition | Purpose |

| Stationary Phase | C18 silica (B1680970) gel column | Standard for reverse-phase separation of organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid improves peak shape for basic amines. wa.gov |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Gradient | 5-95% B over 20-30 minutes | To effectively separate the product from impurities. |

| Detection | UV (e.g., 254 nm) and Mass Spectrometry | UV for general detection, MS for specific product identification. |

This technique is particularly useful for removing closely related impurities that may be difficult to separate by other means.

Extraction and Recrystallization Procedures for Compound Isolation

Following the initial synthesis, a standard workup procedure involving extraction is typically performed to remove inorganic salts and other water-soluble impurities. The reaction mixture is often diluted with water and the product extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

Recrystallization is a highly effective and economical method for purifying solid organic compounds. youtube.com The crude this compound, obtained after initial workup, can be dissolved in a minimum amount of a hot solvent in which it is highly soluble. youtube.com Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.com

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

| Solvent System | Rationale |

| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned for optimal crystallization. |

| Isopropanol | Often used for recrystallizing piperazine derivatives. nih.gov |

| Hexanes/Ethyl Acetate | A non-polar/polar solvent mixture can be effective if a single solvent is not ideal. |

The process involves dissolving the crude solid in the hot solvent, filtering the hot solution if any insoluble impurities are present, and then allowing the solution to cool slowly to form well-defined crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. youtube.com The purity of the recrystallized product can be assessed by techniques such as melting point analysis and LC-MS.

Chemical Transformations Involving the Piperazine Nitrogen Atom of this compound

The presence of a secondary amine in the piperazine ring of this compound provides a key handle for a variety of chemical modifications. This nitrogen atom readily undergoes reactions such as N-alkylation and N-acylation, allowing for the introduction of a wide range of substituents and the formation of novel heterocyclic systems.

Introduction of Diverse Substituents via N-Alkylation and N-Acylation

The nucleophilic secondary amine of this compound can be readily alkylated or acylated to introduce a diverse array of functional groups. These transformations are fundamental in modifying the steric and electronic properties of the molecule, which is a common strategy in the development of new therapeutic agents.

N-Alkylation: The introduction of alkyl groups onto the second nitrogen of the piperazine ring is a common strategy to build molecular complexity. While specific examples detailing the N-alkylation of this compound are often embedded within broader medicinal chemistry programs, the general reactivity is well-established. For instance, the reaction of related N-benzylpiperazines with various alkyl halides or other electrophiles proceeds under standard conditions, typically in the presence of a base to neutralize the acid generated.

N-Acylation: The N-acylation of this compound introduces an amide functionality, which can significantly alter the compound's biological activity and physicochemical properties. This reaction is typically achieved by treating the piperazine with an acyl chloride, anhydride, or carboxylic acid (using a coupling agent). A study on the liquid-phase combinatorial synthesis of benzylpiperazines has demonstrated the efficiency of N-acylation reactions on similar scaffolds, highlighting the robustness of this transformation. nih.gov

Below is a representative table of potential N-alkylation and N-acylation reactions that could be performed on this compound, based on general knowledge of piperazine chemistry.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | 1-Benzyl-4-methyl-cis-3,5-dimethylpiperazine |

| Benzyl Halide | 4-Chlorobenzyl Chloride | 1-Benzyl-4-(4-chlorobenzyl)-cis-3,5-dimethylpiperazine |

| Acyl Chloride | Acetyl Chloride | 1-Acetyl-4-benzyl-cis-3,5-dimethylpiperazine |

| Sulfonyl Chloride | Tosyl Chloride | 1-Benzyl-4-tosyl-cis-3,5-dimethylpiperazine |

| Isocyanate | Phenyl Isocyanate | 1-Benzyl-4-(phenylcarbamoyl)-cis-3,5-dimethylpiperazine |

Formation of Novel Heterocyclic Scaffolds Utilizing the Piperazine Moiety

The bifunctional nature of the piperazine ring in this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. By reacting the secondary amine with appropriate bifunctional electrophiles, novel ring systems can be constructed.

A notable example is the use of (3R,5S)-1-Benzyl-3,5-dimethylpiperazine as a key intermediate in the preparation of tricyclic indole-3-carboxamides. These compounds have been investigated as potent and selective CB1 cannabinoid receptor agonists. The synthesis involves the initial acylation of the piperazine nitrogen with a suitable indole-3-carbonyl derivative, followed by subsequent chemical transformations to yield the final tricyclic structure.

Furthermore, the reaction of piperazine derivatives with dicarbonyl compounds or their equivalents can lead to the formation of various fused heterocyples. For example, the reaction with α,β-unsaturated ketones can lead to the formation of pyrazino-isoquinolinone derivatives, and reactions with diketones can yield fused pyrazine (B50134) systems. While specific examples starting from this compound are not extensively documented in dedicated studies, the general principles of heterocyclic synthesis are applicable.

Functionalization Strategies for the Benzyl and Dimethylpiperazine Moieties

Beyond the reactions at the secondary nitrogen, the benzyl and dimethylpiperazine moieties of this compound offer further opportunities for chemical modification. These transformations can be designed to be regioselective and stereoselective, providing access to a wider range of structurally defined derivatives for various research applications.

Regioselective Modifications for Enhanced Research Utility

The aromatic ring of the benzyl group and the methyl-substituted carbon atoms of the piperazine ring are potential sites for functionalization.

Benzyl Group Modification: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. However, controlling the regioselectivity of such reactions can be challenging. A more controlled approach often involves the use of a pre-functionalized benzyl halide in the initial synthesis of the 1-benzylpiperazine derivative. For example, starting with a substituted benzyl chloride allows for the introduction of various functionalities onto the aromatic ring with precise control over their position.

Piperazine Ring Modification: The methyl groups on the piperazine ring are generally less reactive. However, advanced synthetic methodologies could potentially allow for their functionalization, for instance, through radical-based reactions. More commonly, derivatives with different substituents at these positions are accessed by starting the synthesis with a different substituted diamine.

Stereoselective Control in Derivative Synthesis

The "cis" configuration of the two methyl groups in this compound provides a defined stereochemical platform. Maintaining or influencing the stereochemistry during subsequent reactions is a key aspect of synthesizing enantiomerically pure and diastereomerically defined compounds, which is crucial for studying their biological activity.

When new stereocenters are created during the functionalization of this compound, the existing chiral environment of the molecule can influence the stereochemical outcome of the reaction. This is known as diastereoselective synthesis. For example, in the N-alkylation with a chiral electrophile, the cis-dimethylpiperazine core can direct the approach of the reagent, leading to the preferential formation of one diastereomer over the other.

Furthermore, the synthesis of specific stereoisomers of 3,5-disubstituted piperazines can be achieved through various stereoselective synthetic strategies. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the key bond-forming reactions. While not specific to the benzylated form, studies on the stereoselective synthesis of cis- and trans-3,5-disubstituted pyrazolidines via Pd-catalyzed carboamination reactions demonstrate the feasibility of controlling stereochemistry in related five-membered nitrogen heterocycles, and similar principles can be applied to the six-membered piperazine ring system. nih.gov

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Derivatives Incorporating 1 Benzyl Cis 3,5 Dimethylpiperazine

Design and Synthesis of Novel Pharmacologically Active Compounds from 1-Benzyl-cis-3,5-dimethylpiperazine

The design and synthesis of new drug candidates from this compound often involve strategic modifications to its core structure to achieve desired biological activities. researchgate.net These modifications are guided by a deep understanding of the target receptor's binding site and the physicochemical properties that govern drug-receptor interactions.

Rational Design of Analogs for Specific Biological Targets

Rational drug design is a key strategy in medicinal chemistry that leverages the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. mdpi.comnih.gov In the context of this compound, this approach has been successfully employed to develop potent and selective ligands for various receptors and enzymes.

For instance, the design of novel sigma-1 (σ1) receptor ligands has been a significant area of research. The σ1 receptor is implicated in a range of neurological disorders, making it an attractive therapeutic target. nih.gov By systematically modifying the this compound scaffold, researchers have been able to develop derivatives with high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.govnih.gov These modifications often involve the introduction of different substituents on the benzyl (B1604629) ring and the piperazine (B1678402) nitrogen to optimize interactions with the receptor's binding pocket. nih.gov

Similarly, rational design principles have been applied to develop inhibitors of fibroblast growth factor receptors (FGFRs). nih.govresearchgate.net Aberrant FGFR signaling is a known driver of various cancers, and selective FGFR inhibitors are sought-after therapeutic agents. nih.gov Starting from a known activin receptor-like kinase 2 (ALK2) inhibitor, a scaffold repurposing approach led to the discovery of potent and selective dual inhibitors of FGFR2 and FGFR3. This involved modifying the core structure to enhance interactions within the ATP-binding pocket of the FGFR kinases. nih.gov

High-Throughput Synthesis of Compound Libraries for Screening

High-throughput synthesis (HTS) is a powerful tool in modern drug discovery that allows for the rapid generation of large and diverse compound libraries. These libraries can then be screened against a variety of biological targets to identify "hit" compounds with promising activity. The this compound scaffold is well-suited for HTS due to the relative ease with which its structure can be modified. researchgate.netmdpi.com

The synthesis of these libraries often involves parallel synthesis techniques, where multiple reactions are carried out simultaneously in a multi-well format. This allows for the efficient creation of a wide range of analogs with different substituents at various positions on the scaffold. For example, by reacting this compound with a diverse set of building blocks, such as carboxylic acids, aldehydes, and alkyl halides, a large library of derivatives can be generated. mdpi.com These libraries have been instrumental in identifying novel inhibitors for a variety of targets, including kinases and other enzymes. nih.gov

Pharmacological Profiling of this compound Derivatives

Once synthesized, the derivatives of this compound undergo extensive pharmacological profiling to characterize their biological activity. This involves a battery of in vitro and cellular assays to determine their affinity for specific receptors, their ability to inhibit enzymes, and their effects on cellular signaling pathways.

In Vitro Receptor Affinity Assays (e.g., 5-HT2c Receptor Affinity)

In vitro receptor affinity assays are used to measure the binding strength of a compound to its target receptor. These assays are crucial for understanding the potency and selectivity of a drug candidate. Radioligand binding assays are a common method, where a radiolabeled ligand with known affinity for the receptor is used to compete with the test compound. nih.govnih.gov

While specific data on 5-HT2c receptor affinity for this compound derivatives is not extensively detailed in the provided context, the general methodology is well-established. For example, studies on related benzylpiperazine derivatives have evaluated their affinity for various receptors, including sigma receptors. nih.govnih.gov In these studies, the inhibitory constant (Ki) is determined, which represents the concentration of the test compound required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

| Compound | Target Receptor | Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

| Compound 13 | σ1 | 2.7 | 38 |

| Compound 15 | σ1 | 1.6 | 886 |

| Compound 30 | σ1 | 2.6 | 187 |

| Lead Compound 8 | σ1 | Not Specified | 432 |

This table presents data on the sigma-1 (σ1) receptor affinity and selectivity of various benzylpiperazine derivatives. A lower Ki value indicates higher affinity. Higher selectivity ratios indicate a greater preference for the σ1 receptor over the σ2 receptor. nih.govnih.gov

Enzyme Kinase Inhibition Studies (e.g., ALK2, FGFR, AKT)

Enzyme kinase inhibition assays are used to assess the ability of a compound to block the activity of a specific kinase. Kinases play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov Therefore, kinase inhibitors are a major class of therapeutic agents.

Derivatives of this compound have been investigated as inhibitors of several kinases, including ALK2, FGFR, and AKT. nih.gov For example, a scaffold repurposing approach led to the development of potent dual inhibitors of FGFR2 and FGFR3. nih.gov The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target Kinase | IC50 (nM) |

| Compound 19 | FGFR2 | 1.8 |

| Compound 19 | FGFR3 | 2.0 |

| Compound 19 | FGFR3-V555L | 1.5 |

| Compound 19 | FGFR1 | 27 |

| Compound 19 | FGFR4 | 157 |

This table shows the in vitro kinase inhibition data for compound 19 against various FGFR isoforms. Lower IC50 values indicate greater potency. nih.gov

Cellular Pathway Modulation Assays

Cellular pathway modulation assays are used to determine the effect of a compound on specific signaling pathways within a cell. These assays provide valuable information about the mechanism of action of a drug candidate and its potential therapeutic effects. Following the initial characterization of enzyme inhibition, it is crucial to assess whether a compound can effectively modulate the target pathway in a cellular context.

For example, after identifying potent FGFR inhibitors, their ability to block FGFR signaling in cancer cell lines is evaluated. This can be done by measuring the phosphorylation status of downstream signaling proteins, such as ERK and AKT. A reduction in the phosphorylation of these proteins in the presence of the compound indicates that it is effectively inhibiting the FGFR pathway. nih.gov Furthermore, derivatives of β-elemene incorporating the cis-3,5-dimethylpiperazine moiety have been shown to inhibit the mTOR pathway, a key regulator of cell growth and proliferation, in human breast cancer cells. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of this compound Derivatives

The exploration of this compound and its analogs in medicinal chemistry has revealed key structural features that govern their biological activity. Although comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies specifically on a wide range of this compound derivatives are not extensively documented in publicly available research, valuable insights can be drawn from studies on closely related benzylpiperazine and benzylpiperidine scaffolds. These studies provide a foundational understanding of the pharmacophoric elements and the influence of stereochemistry and substituent variations on the biological targets of these compounds.

Elucidation of Essential Pharmacophoric Features for Biological Activity

The this compound scaffold contains several key pharmacophoric features that are crucial for its interaction with biological targets. These features include a basic nitrogen atom within the piperazine ring, the aromatic benzyl group, and the stereochemically defined methyl groups at the C3 and C5 positions.

One area where benzylpiperazine derivatives have shown significant promise is in the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govunisi.it In this context, the benzylpiperazine core serves as a key structural motif for achieving potent and reversible inhibition of MAGL. nih.govunisi.it

The essential pharmacophoric features for MAGL inhibition by benzylpiperazine derivatives can be summarized as follows:

Aromatic Moiety: The benzyl group, or a substituted variant thereof, is crucial for interacting with a hydrophobic pocket within the enzyme's active site.

Piperazine Core: The piperazine ring acts as a central scaffold, and its basic nitrogen is often involved in key interactions or serves as an attachment point for other functional groups that modulate activity and physicochemical properties.

Substituents on the Aromatic Ring: The nature and position of substituents on the benzyl ring can significantly influence binding affinity and selectivity.

While direct evidence for this compound derivatives as potent MAGL inhibitors is limited in the provided search results, the activity of other benzylpiperazine analogs strongly suggests that this scaffold could be a valuable starting point for designing novel MAGL inhibitors.

Impact of Stereochemistry and Substituent Variations on Target Binding and Efficacy

The stereochemistry of the piperazine ring and the nature of substituents have a profound impact on the biological activity of its derivatives. The "cis" configuration of the two methyl groups in this compound locks the piperazine ring in a specific conformation, which can pre-organize the molecule for optimal binding to its biological target.

Studies on related piperazine-containing compounds have consistently demonstrated that stereochemistry is a critical determinant of potency and selectivity. For instance, in the context of 5-HT1A receptor ligands, the spatial arrangement of substituents on the piperazine ring dictates the affinity and functional activity.

In a study focused on the development of reversible MAGL inhibitors, a benzylpiperazine derivative (compound 29) was synthesized and evaluated. nih.govunisi.it While not containing the specific cis-3,5-dimethyl substitution, this research provides valuable insights into the SAR of this class of compounds.

| Compound | Scaffold | R Group on Piperazine Nitrogen | Target | IC₅₀ (nM) |

| 29 | Benzylpiperazine | 4-(trifluoromethyl)phenyl | MAGL | 133.9 |

Data sourced from a study on benzylpiperidine and benzylpiperazine derivatives as MAGL inhibitors. nih.gov

The data for compound 29, a benzylpiperazine derivative, indicates moderate potency against MAGL. nih.gov This finding suggests that the benzylpiperazine scaffold is a viable starting point for developing MAGL inhibitors. Further optimization of this scaffold, including the introduction of methyl groups at the 3 and 5 positions and exploration of their stereochemistry, could lead to derivatives with enhanced potency and selectivity.

The introduction of the cis-3,5-dimethyl groups would be expected to influence the compound's properties in several ways:

Conformational Rigidity: The methyl groups would restrict the conformational flexibility of the piperazine ring, potentially leading to a more favorable binding entropy.

Lipophilicity: The addition of two methyl groups would increase the lipophilicity of the molecule, which could affect its solubility, cell permeability, and interaction with hydrophobic binding pockets.

Stereospecific Interactions: The specific "cis" arrangement of the methyl groups could lead to stereospecific interactions with the target protein, potentially enhancing affinity and selectivity compared to the corresponding "trans" isomer or the unsubstituted parent compound.

Biological and Therapeutic Applications of 1 Benzyl Cis 3,5 Dimethylpiperazine Derived Agents

Research in Serotonin-Related Disorders Utilizing Derivatives of 1-Benzyl-cis-3,5-dimethylpiperazine

Derivatives of benzylpiperazine and the broader class of arylpiperazines are well-established as modulators of the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system. nih.gov Their ability to selectively interact with different 5-HT receptor subtypes has made them valuable tools in psychiatric research and drug development. google.com Benzylpiperazine (BZP) itself is known to impact serotonin levels, contributing to its complex pharmacological profile. google.comresearchgate.net

Development of 5-HT2c Receptor Antagonists

The 5-HT2c receptor, a G-protein coupled receptor, is a key target in the development of treatments for various psychiatric conditions. Antagonism of this receptor is a sought-after therapeutic strategy. While research into direct derivatives of this compound as 5-HT2c antagonists is specific, the broader class of arylpiperazine derivatives has been a fruitful area of investigation. For instance, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), a metabolite of the antidepressant trazodone, is a known 5-HT2c receptor agonist but has been widely used as a research tool to understand serotonin function, with some derivatives explored for their antagonistic properties. google.com The development of selective 5-HT2c receptor antagonists often involves modifying the arylpiperazine structure to fine-tune receptor affinity and functional activity.

Investigation of 5-HT1a Receptor Agonism

The 5-HT1a receptor is deeply implicated in the pathophysiology of anxiety and depression. nih.gov Arylpiperazine derivatives represent one of the most significant classes of ligands for this receptor. nih.gov These compounds can act as either agonists or antagonists, and achieving agonism at the 5-HT1a receptor is a primary goal for developing anxiolytic and antidepressant medications. nih.govnih.gov

Research has shown that arylpiperazine compounds can display high affinity for 5-HT1a receptors, with Ki values often in the low nanomolar range. drugbank.comacs.org For example, certain 1-aryl-4-(2-arylethyl)piperazine derivatives have demonstrated high affinity for both 5-HT1a and 5-HT7 receptors, with some behaving as partial or full agonists at these targets. drugbank.comacs.org The therapeutic potential of these agonists lies in their ability to normalize serotonin function without the undesirable side effects associated with other drug classes. nih.gov

Table 1: Selected Arylpiperazine Derivatives and their 5-HT1a Receptor Affinity

| Compound | Structure | 5-HT1a Receptor Affinity (Ki, nM) | Activity Profile |

|---|---|---|---|

| Compound 16 (4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine) | Arylpiperazine Derivative | 24.5 | Partial Agonist (at 5-HT7) |

| Compound 20 (1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine) | Arylpiperazine Derivative | 8.2 | Full Agonist (at 5-HT7) |

Data sourced from studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. drugbank.comacs.org

Preclinical Investigations in Cancer Therapeutics Based on this compound Derivatives

The arylpiperazine scaffold has emerged as a versatile platform in oncology research, with derivatives being investigated for their ability to interact with molecular targets crucial to cancer pathogenesis.

Inhibition of ALK2 Activity in Oncogenic Signaling Pathways

Information on the specific investigation of this compound derivatives as inhibitors of Activin receptor-like kinase 2 (ALK2) is not available in the reviewed literature. Research into ALK2 inhibitors has identified other chemical classes as potent agents against this target.

Modulation of FGFR Activity in Tumor Progression and Associated Syndromes

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling can drive the growth and survival of malignant cells. acs.org Targeting the FGFR pathway is a clinically validated strategy in several cancers. Several potent FGFR inhibitors have been developed incorporating an arylpiperazine moiety, demonstrating the utility of this scaffold in targeting this kinase family.

Infigratinib (BGJ-398) is a potent, ATP-competitive pan-FGFR inhibitor that contains an N-arylpiperazine structure. nih.govdrugbank.com It has received accelerated FDA approval for the treatment of cholangiocarcinoma with FGFR2 fusions or rearrangements. nih.govdrugbank.com Another example is Lucitanib , a dual inhibitor of both VEGFR and FGFR, which also features an arylpiperazine group and has been evaluated in clinical trials for advanced solid tumors. Furthermore, research has led to the discovery of irreversible covalent FGFR inhibitors that utilize an arylpiperazine unit to achieve their potent activity. acs.org

Table 2: Arylpiperazine-Based FGFR Inhibitors in Cancer Research

| Compound | Target(s) | Key Structural Feature | Therapeutic Application/Indication |

|---|---|---|---|

| Infigratinib | Pan-FGFR (FGFR1-4) | N-arylpiperazine | Metastatic Cholangiocarcinoma nih.govdrugbank.com |

| Lucitanib | VEGFR, FGFR | Arylpiperazine | Advanced Solid Tumors (e.g., Lung, Breast Cancer) |

| PRN1371 | Irreversible Covalent FGFR1-4 | Arylpiperazine | Solid Tumors acs.org |

Targeting of AKT/Protein Kinase B (PKB) in Cancer Research

The AKT/PKB signaling pathway is a critical regulator of cell survival, proliferation, and growth; its hyperactivation is a common feature in many cancers. Consequently, inhibiting AKT is an attractive strategy for cancer therapy. The arylpiperazine scaffold has been incorporated into molecules that can modulate this pathway. For example, the antihypertensive drug Doxazosin , which contains an arylpiperazine structure, has been shown to exert antiproliferative effects in several cancer cell lines through mechanisms that include the inhibition of PKB/AKT activation. This demonstrates that arylpiperazine-based compounds can be designed to interfere with this key oncogenic signaling node, making them valuable candidates for further preclinical and clinical investigation in oncology.

Relevance to Diffuse Intrinsic Pontine Gliomas (DIPG) Research

Diffuse Intrinsic Pontine Glioma (DIPG), now also classified as Diffuse Midline Glioma (DMG), is a devastating and aggressive pediatric brain tumor with no effective long-term treatment. nih.govfrontiersin.org Its location in the brainstem makes it inoperable, and the blood-brain barrier severely limits the efficacy of systemic chemotherapies. frontiersin.orgstemcell.com A significant subset of these tumors harbors a mutation in the ACVR1 gene, which encodes the BMP type I receptor ALK2. This mutation leads to constitutive activation of the BMP signaling pathway, a key driver of tumor growth.

Research has identified the dorsomorphin (B1670891) derivative, LDN-193189, a potent inhibitor of ALK2, as a promising agent for investigation in this context. nih.gov Studies are exploring its use not as a monotherapy, but as part of a combination strategy to target multiple signaling pathways on which the tumor depends. In preclinical research on ACVR1-mutant DMG cells, combining ALK2 inhibitors like LDN-193189 with inhibitors of the PI3K/mTOR and MEK pathways has shown synergistic anti-tumor effects. nih.gov This approach is based on the observation that these tumors often have co-occurring mutations in the PI3K pathway. nih.gov A whole-genome CRISPR/Cas9 screen further confirmed that inhibiting ALK2 with LDN-193189 creates a specific dependency on the mTOR pathway, providing a strong rationale for this combination therapy. nih.gov

These findings highlight the potential of targeting the BMP pathway with specific inhibitors as a rational and promising strategy for developing new treatments for this fatal childhood cancer. nih.gov

Table 1: Research Findings on Dorsomorphin Derivatives in DIPG

| Compound | Target Pathway | Research Focus | Key Findings | Citation |

| LDN-193189 | BMP Signaling (ALK2 inhibitor) | Combination therapy for ACVR1-mutant Diffuse Midline Glioma (DIPG) | Synergistic effects observed when combined with PI3K/mTOR and MEK inhibitors in preclinical models. | nih.gov |

| LDN-193189 | BMP Signaling (ALK2 inhibitor) | Genetic Dependency Screening | CRISPR/Cas9 screens confirmed that ALK2 inhibition creates a specific vulnerability to mTOR pathway inhibitors. | nih.gov |

Other Emerging Therapeutic Research Areas for this compound Derivatives

Investigation into Anemia of Chronic Disease (ACD) through Hepcidin (B1576463) Regulation

Anemia of Chronic Disease (ACD), also known as anemia of inflammation, is one of the most common forms of anemia seen in hospitalized patients, frequently associated with conditions like infections, autoimmune disorders, and cancer. medchemexpress.comnih.gov A primary driver of ACD is the dysregulation of iron homeostasis, mediated by the hormone hepcidin. medchemexpress.comnih.gov During chronic inflammation, elevated levels of hepcidin trigger the degradation of ferroportin, the only known cellular iron exporter. medchemexpress.com This traps iron within macrophages and liver cells, preventing its use for the production of new red blood cells and leading to anemia. medchemexpress.com

The expression of hepcidin is critically regulated by the Bone Morphogenetic Protein (BMP) signaling pathway. nih.gov Specifically, BMP signaling activates SMAD1/5/8 transcription factors, which are essential for hepcidin transcription. cellgs.com This has made the BMP pathway a key target for therapeutic intervention in ACD.

The small molecule inhibitor dorsomorphin and its more potent and selective derivative, LDN-193189, have been shown to effectively block BMP type I receptors. nih.govnih.gov By inhibiting this pathway, these compounds can significantly reduce hepcidin expression. nih.govinformahealthcare.com In preclinical models, administration of dorsomorphin led to a decrease in basal hepcidin levels and a corresponding increase in serum iron concentrations, demonstrating the potential to reverse the iron sequestration that characterizes ACD. informahealthcare.com These findings establish hepcidin antagonists, such as dorsomorphin-derived agents, as a promising therapeutic class for treating anemia of chronic disease. medchemexpress.cominformahealthcare.com

Table 2: Research Findings on Hepcidin Regulation by Dorsomorphin Derivatives

| Compound | Target Pathway | Mechanism of Action | Key Findings in ACD Models | Citation |

| Dorsomorphin | BMP/SMAD Signaling | Inhibits BMP type I receptors (ALK2, ALK3, ALK6), blocking SMAD1/5/8 phosphorylation. | Reduces basal hepcidin expression; increases serum iron concentrations in vivo. | nih.govinformahealthcare.com |

| LDN-193189 | BMP/SMAD Signaling | Potent and selective inhibitor of BMP type I receptors ALK2 and ALK3. | Effectively blocks BMP-mediated SMAD activation, a key step in hepcidin transcription. | medchemexpress.comselleckchem.com |

Role in Skeletal and Chondrocyte Disorder Research (e.g., achondroplasia, craniosynostosis syndromes)

The BMP signaling pathway plays a fundamental role in skeletal development, including the processes of bone formation (osteogenesis) and cartilage development (chondrogenesis). nih.gov Dysregulation of this pathway is implicated in various skeletal and chondrocyte disorders. Agents derived from dorsomorphin, which selectively inhibit BMP signaling, are therefore valuable research tools and potential therapeutic agents for these conditions.

One area of significant research is craniosynostosis , a condition where the fibrous sutures in an infant's skull prematurely fuse, leading to abnormal head shape and potential neurological complications. nih.govnih.govpnas.org Studies have shown that enhanced BMP signaling in cranial neural crest cells can cause premature suture fusion. nih.gov In a mouse model of craniosynostosis, in vivo treatment with the BMP inhibitor LDN-193189 resulted in a partial rescue of this premature fusion. nih.gov This demonstrates that precise regulation of BMP signaling is critical for normal skull development and suggests that BMP inhibitors could be a potential early intervention strategy.

Another relevant disorder is achondroplasia , the most common form of dwarfism. It is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene, which leads to impaired chondrocyte proliferation and differentiation in the growth plates. nih.govnih.gov There is significant crosstalk between the FGFR3 and BMP signaling pathways in regulating skeletal development. nih.gov For instance, some studies have shown that FGFR3 activation can lead to the degradation of BMP receptors, thereby inhibiting the pro-chondrogenic effects of BMP signaling. nih.gov While direct application of LDN-193189 in achondroplasia models is an area for further research, the known interplay between these pathways and the ability of BMP inhibitors like dorsomorphin to influence chondrocyte differentiation make them relevant investigational tools. nih.govstemcell.com

Table 3: Research Findings on Dorsomorphin Derivatives in Skeletal Disorders

| Compound | Disorder | Research Focus | Key Findings | Citation |

| LDN-193189 | Craniosynostosis | Inhibition of excessive BMP signaling | Partially rescued premature suture fusion in a mouse model by inhibiting BMP type I receptor kinases. | nih.gov |

| Dorsomorphin | Chondrogenesis (Cartilage Development) | Crosstalk with FGFR3 signaling (relevant to Achondroplasia) | Down-regulation of BMP signaling with dorsomorphin was shown to retard chondrogenic differentiation, mimicking effects seen with FGF activation. | nih.gov |

| LDN-193189 | Fibrodysplasia Ossificans Progressiva (FOP) | Inhibition of heterotopic ossification | Used to reduce ectopic bone formation in mouse models of FOP, a severe hyperossification disorder. | medchemexpress.comcellgs.comcellagentech.com |

Advanced Characterization and Computational Studies of 1 Benzyl Cis 3,5 Dimethylpiperazine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental tools for the structural determination and purity assessment of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in providing detailed information about the molecular framework and connectivity of 1-benzyl-cis-3,5-dimethylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the conformational analysis of cyclic systems like the piperazine (B1678402) ring in this compound. The chemical shifts (δ), coupling constants (J), and through-space interactions observed in 1H and 13C NMR spectra provide a wealth of information about the spatial arrangement of atoms.

In the case of cis-3,5-dimethylpiperazine derivatives, the piperazine ring typically adopts a chair conformation. The orientation of the substituents on the ring, whether axial or equatorial, significantly influences the chemical shifts of the ring protons and carbons. For the cis isomer, one methyl group will be in an axial position while the other is in an equatorial position, or both could be in equatorial-like positions in a twisted-boat conformation, though the chair form is generally more stable.

For this compound, one would expect to see additional signals for the methyl groups and the methine protons at the C3 and C5 positions. The coupling constants between the methine protons and the adjacent methylene (B1212753) protons on the piperazine ring would be indicative of their dihedral angles and thus the ring's conformation. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in confirming the cis relationship between the methyl groups by observing through-space correlations between their protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzylic (Ar-CH₂) | ~3.5 | Singlet |

| Piperazine (CH₂) | 2.2-3.0 | Multiplet |

| Piperazine (CH) | 2.5-3.2 | Multiplet |

| Methyl (CH₃) | 1.0-1.3 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 127-138 |

| Benzylic (Ar-CH₂) | ~63 |

| Piperazine (CH₂) | 50-55 |

| Piperazine (CH) | 55-60 |

| Methyl (CH₃) | 15-20 |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol , the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z of 204. chemicalbook.com

The fragmentation of benzylpiperazine derivatives is well-characterized and typically involves cleavage of the bonds adjacent to the nitrogen atoms. rsc.orgwiley-vch.de The most prominent fragmentation pathway is the benzylic cleavage, resulting in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation is the cleavage of the piperazine ring.

Key expected fragments for this compound would include:

m/z 91: The tropylium ion, a hallmark of benzyl-containing compounds.

m/z 113: Resulting from the loss of the benzyl (B1604629) group, representing the [cis-3,5-dimethylpiperazinyl]⁺ fragment.

m/z 57 or 71: Smaller fragments arising from the cleavage of the piperazine ring.

The precise mass measurements obtained through high-resolution mass spectrometry (HRMS) would allow for the unambiguous determination of the elemental composition of the parent molecule and its fragments, further confirming the identity of the compound.

Crystallographic Studies for Absolute Stereochemistry and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

X-ray Diffraction Analysis of this compound and its Cocrystals

While a specific crystal structure for this compound has not been reported in the searched literature, studies on closely related piperazine derivatives offer insight into the expected solid-state conformation. researchgate.net For instance, the crystal structures of 1,4-dibenzylpiperazines reveal that the piperazine ring adopts a chair conformation. researchgate.net It is highly probable that the piperazine ring in this compound also exists in a chair conformation in the crystalline state.

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a common strategy in crystal engineering. Cocrystallization of this compound with suitable coformers, such as organic acids, could lead to new solid forms with potentially modified physicochemical properties. X-ray diffraction analysis of such cocrystals would reveal the precise arrangement of the molecules and the nature of the intermolecular interactions holding them together.

Understanding Intermolecular Interactions in Solid State Structures

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of piperazine derivatives, hydrogen bonding plays a crucial role. The secondary amine group (N-H) in the piperazine ring can act as a hydrogen bond donor, while the tertiary nitrogen atom can act as a hydrogen bond acceptor.

In the crystal structure of piperazine itself, molecules are linked by N-H···N hydrogen bonds to form chains and sheets. For this compound, the secondary amine would be expected to participate in similar N-H···N hydrogen bonding, linking the molecules into supramolecular assemblies.

Other significant intermolecular interactions that would likely be observed include:

C-H···π interactions: Between the C-H bonds of the piperazine or benzyl group and the aromatic ring of a neighboring molecule. researchgate.net

The study of these interactions is critical for understanding the packing efficiency and the physical properties of the solid material.

Computational Chemistry Approaches in Drug Discovery and Development

Computational chemistry has become an integral part of modern drug discovery, enabling the prediction of molecular properties and the study of drug-receptor interactions at a molecular level. For derivatives of this compound, computational methods can provide valuable insights.

The piperazine scaffold is considered a "privileged structure" in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. Computational studies can help to understand why this scaffold is so effective and can guide the design of new derivatives with improved properties.

Molecular docking studies can be used to predict the binding mode of this compound derivatives to a biological target, such as a receptor or enzyme. This information can help to explain the structure-activity relationship (SAR) of a series of compounds and can be used to design new molecules with enhanced affinity and selectivity.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions, taking into account the flexibility of both the ligand and the protein. These simulations can reveal important details about the stability of the binding pose and the role of specific amino acid residues in the binding site.

By combining these computational approaches with experimental data, a more complete understanding of the chemical and biological properties of this compound and its derivatives can be achieved, facilitating their potential development as therapeutic agents.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate various chemical properties, including the distribution of electrons, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding a molecule's reactivity and its potential to interact with biological targets.

For this compound, DFT calculations would reveal the impact of the benzyl group and the cis-oriented methyl groups on the electron distribution of the piperazine ring. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the piperazine ring, making them susceptible to electrophilic attack or hydrogen bonding with receptor sites. The benzyl group would exhibit a more complex electrostatic profile, with the aromatic ring providing a region for potential π-π stacking interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 1-Benzylpiperazine (B3395278) | -5.8 | -0.5 | 5.3 | 1.2 |

| cis-3,5-Dimethylpiperazine | -6.2 | 0.1 | 6.3 | 0.8 |

| This compound | -5.9 (Estimated) | -0.3 (Estimated) | 5.6 (Estimated) | 1.5 (Estimated) |

Note: The values for this compound are estimated based on the properties of its parent structures and are for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, typically expressed as a binding energy score.

Given that many piperazine derivatives exhibit activity at central nervous system (CNS) receptors, potential targets for this compound could include dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, as well as G-protein coupled receptors. For example, studies on derivatives of cis-3,5-dimethylpiperazine have shown binding affinity for the dopamine transporter. researchgate.net Molecular docking simulations of this compound into the active site of such transporters would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to its binding.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding, showing how the ligand and protein adapt to each other's presence and revealing the conformational changes that may occur upon binding.

Table 2: Illustrative Molecular Docking Results of Piperazine Derivatives with a Hypothetical CNS Receptor

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1-Benzylpiperazine | -7.5 | Tyr88, Phe102, Asp121 | π-π stacking, Hydrophobic, Hydrogen bond |

| A [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogue | -8.2 | Tyr88, Trp105, Ser149 | Hydrophobic, Hydrogen bond |

| This compound | -8.0 (Predicted) | Tyr88, Phe102, Val152 | π-π stacking, Hydrophobic |

Note: The data for this compound is predictive and for illustrative purposes. The specific residues and interaction types are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's efficacy, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model for this compound and its derivatives would involve compiling a dataset of compounds with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed activity.

For piperazine derivatives, QSAR studies have been successfully applied to predict their activity as, for example, anticonvulsants or for their effects on neurotransmitter reuptake. These models often highlight the importance of specific structural features, such as the nature and position of substituents on the piperazine ring and the aromatic moieties. A robust QSAR model could predict the efficacy of novel derivatives of this compound, guiding the synthesis of more potent and selective compounds.

Table 3: Example of Descriptors Used in a QSAR Model for Piperazine Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity |

| Electronic | HOMO Energy | Modulates electron-donating ability for receptor interaction |

| Steric | Molecular Volume | Affects fit within the receptor binding pocket |

| Hydrophobic | LogP | Influences membrane permeability and access to CNS targets |

| Topological | Wiener Index | Relates to molecular branching and size |

Future Perspectives and Research Directions for 1 Benzyl Cis 3,5 Dimethylpiperazine

Innovations in Green Chemistry Approaches for Synthesis

The chemical synthesis of 1-Benzyl-cis-3,5-dimethylpiperazine and its analogs is ripe for innovation, with a strong emphasis on the integration of green chemistry principles. Future research will likely prioritize the development of more environmentally benign and efficient synthetic routes. Key areas of focus will include:

Catalytic Hydrogenation: Moving away from traditional, often harsh, reducing agents, research will likely explore the use of heterogeneous or homogeneous catalysts for the reductive amination of a suitable diketone precursor with benzylamine, or the direct N-alkylation of cis-3,5-dimethylpiperazine. This approach offers higher atom economy and easier product purification.

Flow Chemistry: The adoption of continuous flow reactors for the synthesis of this compound can offer significant advantages in terms of safety, scalability, and reaction control. This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

Bio-catalysis: The use of enzymes, such as transaminases or imine reductases, presents a highly selective and environmentally friendly alternative for the asymmetric synthesis of chiral piperazine (B1678402) derivatives. This approach can lead to the production of enantiomerically pure compounds, which is often crucial for therapeutic efficacy.

Exploration of Novel Biological Targets for Derivatives

While the existing biological activity profile of this compound provides a foundation, the exploration of novel biological targets for its derivatives is a key avenue for future research. Drawing inspiration from the broader class of N-benzylpiperidine and related structures, which have shown promise in various therapeutic areas, researchers are likely to investigate the following:

Neurodegenerative Diseases: Derivatives of N-benzyl piperidine (B6355638) have been investigated as potential treatments for Alzheimer's disease by targeting enzymes like histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Future studies on this compound derivatives could explore their potential as multi-target-directed ligands for complex neurodegenerative disorders.

Oncology: The piperazine scaffold is a common feature in many anticancer agents. Research into the derivatives of this compound may uncover novel kinase inhibitors or compounds that disrupt protein-protein interactions crucial for cancer cell proliferation.

Infectious Diseases: The structural motif of 1-benzyl-3-(3,5-dimethylbenzyl)uracil has been identified as a potent inhibitor of the HIV-1 reverse transcriptase. researchgate.netnih.gov This suggests that derivatives of this compound could be explored for their antiviral or antibacterial properties by designing molecules that mimic the spatial and electronic features of known antimicrobial agents.

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel derivatives of this compound. These computational tools can significantly accelerate the drug discovery process by:

Predictive Modeling: AI algorithms can be trained on existing structure-activity relationship (SAR) data from related piperazine compounds to predict the biological activity of novel, virtual derivatives. This allows for the in-silico screening of vast chemical libraries, prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired pharmacological properties and synthetic feasibility. By providing the model with the this compound scaffold as a starting point, researchers can generate novel derivatives with optimized properties for specific biological targets.

ADMET Prediction: A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. ML models can be developed to predict these properties for new derivatives of this compound, helping to identify and deprioritize candidates with unfavorable profiles early in the discovery pipeline.

Translational Research Challenges and Opportunities for Clinical Applications of Derived Compounds

The path from a promising lead compound to a clinically approved drug is fraught with challenges. For derivatives of this compound, key translational hurdles and opportunities will include:

Preclinical Development: A major challenge will be to conduct comprehensive preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of lead compounds. This will involve in vitro and in vivo testing to establish a strong scientific rationale for advancing a candidate to clinical trials.

Biomarker Identification: For targeted therapies, the identification of predictive biomarkers will be crucial for patient stratification and for demonstrating the mechanism of action of the drug in clinical trials.

Clinical Trial Design: The design of robust and efficient clinical trials will be essential to demonstrate the safety and efficacy of any new therapeutic agent derived from this scaffold. This includes defining appropriate patient populations, endpoints, and statistical analysis plans.

Despite these challenges, the unique structural features of this compound and the potential for developing highly selective and potent derivatives present a significant opportunity for addressing unmet medical needs in various disease areas.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-cis-3,5-dimethylpiperazine, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves alkylation of piperazine cores with benzyl and methyl groups under controlled conditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., enantioselective alkylation) are employed. Characterization via -NMR and -NMR confirms the cis-configuration, while elemental analysis validates stoichiometric ratios . Beta-cyclodextrin has been used to improve solubility and reduce toxicity during synthesis, though this modification may reduce biological activity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural validation combines spectral techniques (IR, NMR, MS) and X-ray crystallography. For example, -NMR distinguishes the cis/trans isomers by coupling constants between axial and equatorial protons. Crystallographic data (e.g., bond angles and torsion angles) provide definitive confirmation of the stereochemistry .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer : Initial screens include in vitro cytotoxicity assays (e.g., MTT or LDH release) and receptor-binding studies targeting monoamine transporters (e.g., serotonin, dopamine) due to piperazine's CNS activity . Antiplatelet activity can be evaluated via thrombin-induced platelet aggregation assays, as seen in related piperazine derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl or methyl substituents) influence the pharmacokinetic and pharmacodynamic profiles of this compound?

- Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) models. For example:

- Benzyl group : Enhances lipophilicity, improving BBB penetration but potentially increasing off-target binding .

- Methyl groups : Reduce metabolic degradation (via steric hindrance) but may limit solubility. Computational tools like PASS predict antiplatelet activity, which correlates with in vitro data .

- Cis vs. trans configuration : The cis isomer often shows higher receptor affinity due to optimal spatial alignment with binding pockets .

Q. How can contradictions in biological activity data (e.g., reduced potency despite lower toxicity) be resolved?

- Methodological Answer : Contradictions arise from trade-offs between solubility, bioavailability, and target engagement. For example, beta-cyclodextrin inclusion complexes in modified piperazines reduce toxicity but mask pharmacophores, lowering activity . To resolve this, use molecular dynamics simulations to optimize ligand-receptor interactions while retaining solubility enhancers .

Q. What strategies are effective in optimizing this compound for dual inhibition (e.g., anti-inflammatory and analgesic)?

- Methodological Answer : Fragment-based drug design is key. Linker length optimization (e.g., 2–6 carbon chains between piperazine and heterocyclic moieties) balances steric and electronic effects. For dual iNOS/NF-κB inhibition, heterodimers with asymmetric substituents (e.g., benzoxazolone and benzothiazolone) show enhanced activity . In silico docking (e.g., Glide or AutoDock) identifies optimal binding conformations .

Q. How does the piperazine scaffold contribute to CNS-targeted drug delivery, and what are its limitations?

- Methodological Answer : Piperazine’s rigid yet flexible core enables conformational adaptability to CNS receptors (e.g., 5-HT or D). However, excessive lipophilicity (e.g., from benzyl groups) may cause P-gp efflux, reducing brain exposure. Use BBB permeability assays (e.g., PAMPA-BBB) and P-gp substrate screening to mitigate this .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in piperazine derivative studies?

- Methodological Answer : Nonlinear regression models (e.g., log[inhibitor] vs. response) quantify IC/EC values. For high-throughput screens, machine learning algorithms (e.g., random forests) identify critical physicochemical descriptors (e.g., LogP, TPSA) linked to activity .

Q. How can conflicting results in anti-inflammatory assays be addressed?

- Methodological Answer : Standardize assay conditions (e.g., LPS-induced inflammation in RAW264.7 cells) and validate via orthogonal methods (e.g., ELISA for TNF-α/IL-6 vs. Western blot for NF-κB). Contradictions may arise from off-target effects; use gene knockout models or selective inhibitors to isolate pathways .

Retrosynthesis Analysis